Umeclidinium bromide

Description

This compound is the bromide salt form of umeclidinium, a muscarinic receptor antagonist, with bronchodilator activity. Although it does not display selectivity for specific muscarinic receptors, on topical application, umeclidinium acts mainly on M3 muscarinic receptors located on smooth muscle cells, thereby preventing smooth muscle contraction and resulting in bronchodilatory effect.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2013 and has 4 approved and 1 investigational indication.

Structure

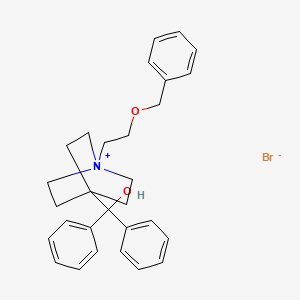

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJHHXHHNGORMP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235966 | |

| Record name | Umeclidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869113-09-7 | |

| Record name | Umeclidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869113-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umeclidinium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869113097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umeclidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UMECLIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AN603V4JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Umeclidinium Bromide's Antagonism of the M3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA), with a specific focus on its interaction with the M3 muscarinic acetylcholine receptor (M3R). Umeclidinium is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), and its therapeutic efficacy is intrinsically linked to its potent and sustained blockade of M3 receptors in the airway smooth muscle.

Core Mechanism of Action: Competitive Antagonism

This compound exerts its pharmacological effects through competitive and reversible antagonism of acetylcholine at the M3 receptors.[1] Located on airway smooth muscle, the M3 receptor is the primary mediator of cholinergic-induced bronchoconstriction.[2][3] By binding to the M3 receptor, umeclidinium prevents acetylcholine from initiating the signaling cascade that leads to muscle contraction, thereby promoting bronchodilation.[4]

M3 Receptor Signaling Pathway

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5] Upon agonist binding (e.g., acetylcholine), the receptor undergoes a conformational change, activating the associated Gq protein. This initiates a downstream signaling cascade:

-

Gq Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Smooth Muscle Contraction: The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, ultimately causing smooth muscle contraction and bronchoconstriction.

Umeclidinium, by blocking the initial binding of acetylcholine to the M3 receptor, effectively inhibits this entire signaling pathway.

Quantitative Pharmacological Profile

Umeclidinium exhibits high affinity and potent antagonism at muscarinic receptors, with a kinetic selectivity for the M3 subtype.

Radioligand Binding Affinity

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined using radioligand binding assays.

| Receptor Subtype | Ki (nM) |

| M1 | 0.16 |

| M2 | 0.15 |

| M3 | 0.06 |

| M4 | 0.05 |

| M5 | 0.13 |

Table 1: Binding affinities (Ki) of this compound for human muscarinic receptor subtypes.

Dissociation Kinetics

The long duration of action of umeclidinium is attributed to its slow dissociation from the M3 receptor.

| Receptor Subtype | Dissociation Half-life (t½) in minutes |

| M2 | 9 |

| M3 | 82 |

Table 2: Dissociation half-life of umeclidinium from human M2 and M3 receptors.

Functional Antagonism

Functional assays confirm the potent antagonist activity of umeclidinium at the M3 receptor.

| Assay Type | Preparation | Agonist | Potency (-log pA2) |

| Ca2+ Mobilization | CHO cells expressing human M3 receptors | Acetylcholine | 23.9 pM |

| Contraction | Isolated human bronchial strips | Carbachol | 316 pM |

Table 3: Functional antagonist potency of this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the interaction of umeclidinium with M3 receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of umeclidinium for human muscarinic receptor subtypes.

Methodology:

-

Preparation of Cell Membranes: Chinese Hamster Ovary (CHO) cells recombinantly expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated via centrifugation.

-

Binding Reaction: The cell membrane preparations are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) at a fixed concentration and varying concentrations of the competing ligand (this compound).

-

Separation and Quantification: The reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand by rapid filtration. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of umeclidinium that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization

Objective: To determine the functional antagonist potency of umeclidinium by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Methodology:

-

Cell Preparation: CHO cells expressing recombinant human M3 receptors are plated in microtiter plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Agonist Stimulation: An M3 receptor agonist, such as acetylcholine, is added to the wells to stimulate the receptors.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader.

-

Data Analysis: The antagonist effect of umeclidinium is quantified by its ability to shift the concentration-response curve of the agonist to the right. The pA2 value, a measure of antagonist potency, is calculated from these data.

Functional Assays: Isolated Human Bronchial Strips

Objective: To assess the antagonist activity of umeclidinium in a more physiologically relevant ex vivo model.

Methodology:

-

Tissue Preparation: Human bronchial tissue is obtained from surgical resections. The tissue is dissected into small strips and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Contraction Induction: The bronchial strips are contracted by adding a muscarinic agonist, such as carbachol, to the organ bath.

-

Antagonist Application: In the presence of varying concentrations of umeclidinium, cumulative concentration-response curves to carbachol are generated.

-

Data Analysis: The antagonist potency of umeclidinium is determined by the rightward shift of the carbachol concentration-response curve. The pA2 value is calculated to quantify this antagonism. The reversibility of the antagonism is also assessed by washing out the umeclidinium and observing the restoration of the contractile response to the agonist.

Conclusion

This compound is a potent and long-acting M3 muscarinic receptor antagonist. Its high affinity for the M3 receptor, coupled with its slow dissociation kinetics, provides sustained bronchodilation, making it an effective once-daily maintenance therapy for COPD. The mechanism of action is well-characterized, involving the competitive blockade of acetylcholine-induced, Gq-mediated calcium mobilization in airway smooth muscle. The quantitative pharmacological data and the methodologies outlined in this guide provide a comprehensive technical overview for professionals in the fields of respiratory research and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Portico [access.portico.org]

- 3. Umeclidinium in chronic obstructive pulmonary disease: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Umeclidinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, detailing its mechanism of action, key pharmacological data, and the synthetic pathways developed for its manufacture. The document includes detailed experimental protocols for its synthesis and key in vitro assays, quantitative data presented in tabular format, and visual diagrams of the synthesis pathway and mechanism of action to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Mechanism of Action

This compound was developed by GlaxoSmithKline as a maintenance bronchodilator treatment to relieve symptoms in adult patients with COPD.[1] It functions as a competitive antagonist of acetylcholine at muscarinic receptors in the smooth muscle of the airways. By blocking the M3 muscarinic receptor, umeclidinium inhibits acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow.[2][3][4]

Umeclidinium exhibits high affinity for all five human muscarinic receptor subtypes (M1-M5).[2] Its long duration of action, allowing for once-daily dosing, is attributed to its slow dissociation from the M3 receptor.

Signaling Pathway

The bronchodilatory effect of this compound is initiated by its antagonism of the M3 muscarinic acetylcholine receptor (mAChR) on airway smooth muscle cells. This action inhibits the downstream signaling cascade that leads to muscle contraction.

Synthesis Pathway of this compound

Several synthetic routes for this compound have been patented and published. The most common pathway involves a multi-step synthesis starting from ethyl isonipecotate. This guide details a frequently cited synthetic route.

Experimental Protocols

Synthesis of this compound

This section provides a detailed protocol for the synthesis of this compound, adapted from published patents and literature.

Step 1: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

-

Materials: Ethyl isonipecotate, 1-bromo-2-chloroethane, potassium carbonate (anhydrous), acetone.

-

Procedure: To a solution of ethyl isonipecotate (1 equivalent) in acetone, add 1-bromo-2-chloroethane (2 equivalents) followed by anhydrous potassium carbonate (1.5 equivalents). The reaction mixture is stirred at room temperature for 24 hours. The solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Step 2: Synthesis of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate

-

Materials: Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, lithium diisopropylamide (LDA), tetrahydrofuran (THF).

-

Procedure: A solution of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise to a solution of LDA (1.2 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by distillation or chromatography.

Step 3: Synthesis of 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol

-

Materials: Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate, phenyllithium, THF.

-

Procedure: To a solution of ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (1 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of phenyllithium (2.5 equivalents) in THF is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by crystallization or column chromatography.

Step 4: Synthesis of this compound

-

Materials: 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol, benzyl 2-bromoethyl ether, acetonitrile, chloroform.

-

Procedure: A solution of 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (1 equivalent) and benzyl 2-bromoethyl ether (1.2 equivalents) in a mixture of acetonitrile and chloroform (2:3) is heated at 60 °C for 48 hours. The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration, washed with ethyl acetate, and dried under vacuum to yield this compound as a white solid.

Muscarinic Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

-

Materials: Cell membranes expressing the desired muscarinic receptor subtype (e.g., M3), radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), this compound, binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), non-specific binding control (e.g., atropine), glass fiber filters, scintillation cocktail.

-

Procedure:

-

In a 96-well plate, add cell membranes, varying concentrations of this compound, and a fixed concentration of [³H]-NMS to the binding buffer.

-

For determination of non-specific binding, a high concentration of atropine is used instead of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing the M3 receptor.

-

Materials: CHO cells stably expressing the human M3 muscarinic receptor, Fluo-4 AM (a calcium-sensitive fluorescent dye), a muscarinic agonist (e.g., carbachol), Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, probenecid.

-

Procedure:

-

Plate the CHO-M3 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with Fluo-4 AM in HBSS containing probenecid for 1 hour at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of carbachol into the wells to stimulate calcium release.

-

Measure the change in fluorescence intensity over time.

-

The antagonistic effect of this compound is determined by its ability to inhibit the carbachol-induced increase in fluorescence.

-

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Muscarinic Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) |

| M1 | 0.16 |

| M2 | 0.15 |

| M3 | 0.06 |

| M4 | 0.05 |

| M5 | 0.13 |

| Data from radioligand binding assays. |

Table 2: Pharmacokinetic Properties

| Parameter | Value |

| Absolute Bioavailability (inhaled) | ~13% |

| Peak Plasma Concentration (Tmax) | 5-15 minutes |

| Plasma Protein Binding | ~89% |

| Volume of Distribution (IV) | 86 L |

| Metabolism | Primarily via CYP2D6 (oxidation), followed by conjugation |

| Elimination Half-life | ~11-19 hours |

| Primary Route of Excretion | Feces |

| Data from various pharmacokinetic studies. |

Preclinical and Clinical Development

Preclinical Toxicology

A comprehensive preclinical safety program for this compound was conducted in accordance with Good Laboratory Practice (GLP) standards. These studies assessed the pharmacology, pharmacokinetics, and toxicology of the compound. Pivotal toxicology studies included repeat-dose inhalation studies in rats (26 weeks) and dogs (39 weeks). The primary target organs identified were those expected for an inhaled anticholinergic, including the respiratory tract and heart. No evidence of carcinogenicity was found in 2-year inhalation studies in rats and mice. Reproductive and developmental toxicology studies showed no adverse effects on fertility or fetal development.

Clinical Trials

The efficacy and safety of this compound have been evaluated in numerous clinical trials in patients with COPD. These have typically been randomized, double-blind, placebo-controlled studies. The primary endpoint in many of these trials was the change from baseline in trough forced expiratory volume in 1 second (FEV1). Secondary endpoints often included weighted mean FEV1 over a specific time period, health outcomes (e.g., St. George's Respiratory Questionnaire), and safety assessments. Clinical trials have demonstrated that once-daily inhaled this compound produces statistically significant and clinically meaningful improvements in lung function and is well-tolerated in patients with moderate to very severe COPD.

Conclusion

This compound is a potent and long-acting muscarinic antagonist that has become an important therapeutic option for the management of COPD. Its discovery was based on a targeted approach to develop an inhaled bronchodilator with a once-daily dosing profile. The synthesis of this compound has been optimized through various patented routes, with the pathway starting from ethyl isonipecotate being a common and efficient method. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and professionals involved in the ongoing study and development of respiratory therapeutics.

References

- 1. US20070185155A1 - Muscarinic acetylcholine receptor antagonists - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]

- 4. veeprho.com [veeprho.com]

The Structure-Activity Relationship of Umeclidinium Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily mediated through the competitive inhibition of acetylcholine at muscarinic M3 receptors on airway smooth muscle, leading to bronchodilation.[2][3][4] Umeclidinium is a quinuclidine derivative, a scaffold known for its high affinity for muscarinic receptors. Understanding the structure-activity relationship (SAR) of umeclidinium and its analogs is crucial for the design of novel LAMAs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the SAR of umeclidinium analogs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biological pathways and workflows.

Core Structure of Umeclidinium

Umeclidinium is a quaternary ammonium compound characterized by a quinuclidine core, a diphenylmethanol moiety, and a linker connecting these two key pharmacophores. The permanent positive charge on the quaternary nitrogen is essential for high-affinity binding to the orthosteric site of the muscarinic receptors.

Data Presentation: Pharmacological Profile of Umeclidinium

The following tables summarize the quantitative pharmacological data for umeclidinium, which serves as a benchmark for the development of its analogs.

Table 1: Muscarinic Receptor Binding Affinities of Umeclidinium

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| M1 | 0.05 - 0.16 |

| M2 | 0.05 - 0.16 |

| M3 | 0.05 - 0.16 |

| M4 | 0.05 - 0.16 |

| M5 | 0.05 - 0.16 |

Data from Salmon et al. (2013) demonstrating umeclidinium's high affinity across all five muscarinic receptor subtypes.[4]

Table 2: Functional Activity of Umeclidinium

| Assay | Parameter | Value |

| Acetylcholine-mediated Ca²⁺ mobilization (CHO-hM3 cells) | -log pA₂ | 23.9 pM |

| Carbachol-induced contraction (isolated human bronchial strips) | -log pA₂ | 316 pM |

| Dissociation half-life from hM3 receptor | t½ (min) | 82 |

| Dissociation half-life from hM2 receptor | t½ (min) | 9 |

Data from Salmon et al. (2013) highlighting the potent and long-acting antagonist activity of umeclidinium at the M3 receptor.

Structure-Activity Relationship (SAR) Analysis

The SAR of quinuclidine-based muscarinic antagonists is well-established, and these principles can be applied to the design of umeclidinium analogs.

-

The Quinuclidine Headgroup: The rigid, bicyclic quinuclidine scaffold is a crucial element for high-affinity muscarinic receptor binding. The quaternary nitrogen forms a key ionic interaction with a conserved aspartate residue in the binding pocket of all muscarinic receptor subtypes.

-

The Ester or Ether Linker: The linker connecting the quinuclidine headgroup to the lipophilic side chains plays a significant role in determining both affinity and selectivity. The length and nature of this linker influence the positioning of the side chains within the receptor binding pocket. In umeclidinium, an ether linkage is present. Studies on other quinuclidine-based antagonists have shown that variations in the linker can modulate the duration of action.

-

The Lipophilic Side Chains (Diphenylmethanol Moiety): The two phenyl rings of the diphenylmethanol group in umeclidinium are critical for high-affinity binding, engaging with hydrophobic pockets within the receptor.

-

Substitution on the Phenyl Rings: Introduction of substituents on the phenyl rings can impact both potency and selectivity. For instance, structure-guided design efforts on other muscarinic antagonists have shown that exploiting non-conserved amino acid residues between receptor subtypes through specific substitutions can lead to enhanced selectivity.

-

Bioisosteric Replacement: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems is a common strategy to modulate physicochemical properties, metabolic stability, and receptor subtype selectivity. For example, replacing a phenyl ring with a thiophene ring has been explored in other muscarinic antagonists.

-

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for the different muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes expressing the desired human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Non-specific binding determinator: Atropine or another high-affinity muscarinic antagonist.

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration close to its Kd, and varying concentrations of the test compound (umeclidinium analog). For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium in cells expressing the M3 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., acetylcholine or carbachol).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a similar instrument.

Procedure:

-

Cell Plating: Plate the M3-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of the umeclidinium analog to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., EC₈₀ concentration of acetylcholine) to all wells simultaneously using the plate reader's injection system.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time.

-

Data Analysis: Determine the inhibitory effect of the antagonist at each concentration. Calculate the pA₂ value from a Schild plot analysis to quantify the potency of the antagonist.

In Vivo Bronchoprotection Assay

This assay evaluates the ability of an inhaled antagonist to protect against agonist-induced bronchoconstriction in an animal model (e.g., guinea pig or mouse).

Materials:

-

Animal model (e.g., Dunkin-Hartley guinea pigs).

-

Bronchoconstricting agent (e.g., acetylcholine or methacholine).

-

Whole-body plethysmograph to measure airway resistance.

-

Nebulizer or other inhalation delivery system.

Procedure:

-

Acclimatization: Acclimatize the animals to the plethysmography chambers.

-

Compound Administration: Administer the umeclidinium analog via inhalation at various doses.

-

Bronchial Challenge: At a specific time point after drug administration, challenge the animals with an aerosolized solution of the bronchoconstricting agent.

-

Measurement of Airway Resistance: Continuously measure airway resistance (e.g., as enhanced pause, Penh) before, during, and after the challenge.

-

Data Analysis: Determine the dose of the antagonist that produces a 50% inhibition of the bronchoconstrictor response (ED₅₀). The duration of action can be assessed by performing the bronchial challenge at different time points after drug administration.

Mandatory Visualizations

Caption: Muscarinic M3 Receptor Signaling Pathway and Site of Action for Umeclidinium Analogs.

Caption: General Experimental Workflow for the Evaluation of Umeclidinium Analogs.

References

- 1. A convenient synthesis of the muscarinic cholinergic antagonist (R)-[N-methyl-3 H]quinuclidinyl benzilate methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Umeclidinium | C29H34NO2+ | CID 11519070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Umeclidinium bromide | C29H34BrNO2 | CID 11519069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Binding Affinity of Umeclidinium to Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of umeclidinium, a long-acting muscarinic antagonist, to the five human muscarinic acetylcholine receptor subtypes (M1-M5). Umeclidinium is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), and its therapeutic efficacy is intrinsically linked to its interaction with these receptors. This document collates key binding data, outlines typical experimental methodologies, and visualizes the associated signaling pathways to support further research and development in this area.

Quantitative Binding Affinity Data

The binding affinity of umeclidinium to the five human muscarinic receptor subtypes has been characterized through in vitro radioligand binding assays. The data consistently demonstrates that umeclidinium is a high-affinity antagonist across all subtypes. The inhibition constants (Ki) are in the sub-nanomolar range, indicating potent binding.

Below is a summary of the quantitative data for umeclidinium's binding affinity, presented as Ki (inhibition constant) and pKi (-logKi), as well as the dissociation half-life (t½) from the M2 and M3 receptor subtypes.

| Receptor Subtype | Ki (nM) | pKi | Dissociation Half-life (t½) (minutes) |

| M1 | 0.16[1] | 9.8 | Not Reported |

| M2 | 0.15[1] | 9.8 | 9[2][3] |

| M3 | 0.06[1] | 10.2 | 82 |

| M4 | 0.05 | 10.3 | Not Reported |

| M5 | 0.13 | 9.9 | Not Reported |

Note: A general Ki range of 0.05 to 0.16 nM for M1-M5 has also been reported. The pKi values are from Salmon et al. (2013).

The data highlights that while umeclidinium binds with high affinity to all five muscarinic receptor subtypes, it exhibits a degree of kinetic selectivity for the M3 receptor over the M2 receptor, as evidenced by the significantly longer dissociation half-life from the M3 subtype. This prolonged engagement with the M3 receptor, which is the primary mediator of bronchoconstriction in the airways, is thought to contribute to its long duration of action as a once-daily inhaled therapy for COPD.

Experimental Protocols

The in vitro binding affinity of umeclidinium to muscarinic receptors is typically determined using radioligand competition binding assays. While specific laboratory protocols may vary, the following outlines a general methodology based on commonly cited studies.

Cell Culture and Membrane Preparation

-

Cell Line: Chinese Hamster Ovary (CHO) cells are frequently used for these assays. These cells are suitable because they can be genetically engineered to stably express a single subtype of the human muscarinic receptor (M1, M2, M3, M4, or M5). This ensures that the binding of umeclidinium to a specific receptor subtype can be studied in isolation.

-

Culture Conditions: The recombinant CHO cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium supplemented with antibiotics to maintain the selection of receptor-expressing cells.

-

Membrane Preparation: Once the cells reach a suitable confluence, they are harvested. The cell membranes, which contain the muscarinic receptors, are then isolated through a process of homogenization and centrifugation. The resulting membrane preparations are stored at -80°C until use.

Radioligand Competition Binding Assay

The principle of this assay is to measure the ability of a non-radioactive compound (the "competitor," in this case, umeclidinium) to displace a radioactive ligand that is known to bind to the muscarinic receptors.

-

Radioligand: A commonly used radioligand for muscarinic receptor binding assays is [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Assay Buffer: The membrane preparations are resuspended in a suitable assay buffer (e.g., phosphate-buffered saline) at a specific protein concentration.

-

Incubation: The membrane suspension is incubated with a fixed concentration of the radioligand ([³H]NMS) and varying concentrations of the competitor (umeclidinium).

-

Equilibrium: The incubation is carried out for a sufficient period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification of Radioactivity: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of umeclidinium that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro radioligand competition binding assay used to determine the binding affinity of umeclidinium.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The five subtypes are broadly classified into two major signaling pathways based on the G protein they couple to.

Gq/11-Coupled Receptor Signaling (M1, M3, M5)

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gi/o-Coupled Receptor Signaling (M2, M4)

The M2 and M4 receptor subtypes couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

References

Selectivity Profile of Umeclidinium for M3 Muscarinic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of umeclidinium for the M3 muscarinic acetylcholine receptor (mAChR) compared to the other muscarinic receptor subtypes (M1, M2, M4, and M5). Umeclidinium is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is derived from its ability to block acetylcholine-induced bronchoconstriction, a process predominantly mediated by the M3 receptor on airway smooth muscle. This document compiles quantitative binding and functional data, details the experimental protocols used to generate this data, and provides visual representations of key pathways and processes.

Data Presentation: Quantitative Selectivity of Umeclidinium

The selectivity of umeclidinium is characterized by its binding affinity (Ki) and functional antagonist potency (pA2) at each of the five human muscarinic receptor subtypes. The following tables summarize the key quantitative data from in vitro pharmacological studies.

Table 1: Umeclidinium Binding Affinity (Ki) for Human Muscarinic Receptors

| Receptor Subtype | Mean pKi | Ki (nM) |

| M1 | 10.3 | 0.05 |

| M2 | 9.8 | 0.16 |

| M3 | 10.2 | 0.06 |

| M4 | 10.1 | 0.08 |

| M5 | 10.0 | 0.10 |

Data sourced from Salmon et al. (2013) using [3H]-N-methylscopolamine in competitive radioligand binding assays with Chinese Hamster Ovary (CHO) cell membranes expressing recombinant human muscarinic receptors.

Table 2: Umeclidinium Functional Antagonist Potency (pA2)

| Receptor Subtype & Assay | Mean pA2 |

| M3 (Calcium Mobilization) | 10.6 |

Data sourced from Salmon et al. (2013) in a functional assay measuring acetylcholine-induced calcium mobilization in CHO cells expressing human M3 receptors.

Table 3: Kinetic Selectivity of Umeclidinium - Dissociation Half-life (t½)

| Receptor Subtype | Dissociation Half-life (t½) in minutes |

| M2 | 9 |

| M3 | 82 |

Data sourced from Salmon et al. (2013), highlighting a slower dissociation from the M3 receptor compared to the M2 receptor, which contributes to its long duration of action and functional selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays for Ki Determination

Objective: To determine the binding affinity (Ki) of umeclidinium for each of the five human muscarinic receptor subtypes (M1-M5) through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: Umeclidinium.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Fluid: Appropriate for aqueous samples.

-

Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/C), cell harvester, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: CHO cells expressing the specific muscarinic receptor subtype are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-NMS (typically at its Kd value), and varying concentrations of umeclidinium.

-

Total Binding: Membrane + [3H]-NMS + Assay Buffer.

-

Non-specific Binding: Membrane + [3H]-NMS + Atropine.

-

Competitive Binding: Membrane + [3H]-NMS + serial dilutions of Umeclidinium.

-

-

Incubation: The plates are incubated at room temperature for approximately 2-3 hours to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity on each filter is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of umeclidinium that inhibits 50% of the specific binding of [3H]-NMS) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Functional Antagonism Assay (Calcium Mobilization) for pA2 Determination

Objective: To determine the functional potency (pA2) of umeclidinium as an antagonist at the M3 muscarinic receptor.

Materials:

-

Cell Line: CHO-K1 cells stably expressing the human M3 muscarinic receptor.

-

Agonist: Acetylcholine.

-

Antagonist: Umeclidinium.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Apparatus: 96- or 384-well black-walled, clear-bottom microplates, and a fluorescence plate reader (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the CHO-M3 cells into the microplates and culture overnight to allow for adherence.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium indicator dye in assay buffer for approximately 1 hour at 37°C.

-

Antagonist Pre-incubation: After dye loading, the cells are washed and then pre-incubated with varying concentrations of umeclidinium for a defined period (e.g., 30 minutes) at room temperature.

-

Agonist Stimulation and Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then a fixed concentration of acetylcholine is added to stimulate the M3 receptors. The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.

-

Data Analysis: The agonist dose-response curves in the absence and presence of different concentrations of the antagonist (umeclidinium) are constructed. The dose ratio is calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone. A Schild plot is then generated by plotting the log of (dose ratio - 1) against the log of the molar concentration of the antagonist. The pA2 value is the x-intercept of the Schild regression line. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.

Mandatory Visualizations

Signaling Pathway

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow

Caption: Competitive Radioligand Binding Assay Workflow.

Logical Relationship

Caption: Kinetic Selectivity of Umeclidinium.

Early Research on the Systemic Effects of Umeclidinium on Non-Respiratory Tissues: A Technical Guide

Introduction: Umeclidinium, a long-acting muscarinic antagonist (LAMA), is a cornerstone in the maintenance treatment of chronic obstructive pulmonary disease (COPD). Its therapeutic action is primarily mediated through the blockade of M3 muscarinic receptors in the airway smooth muscle, leading to bronchodilation. However, the systemic distribution of umeclidinium, even at therapeutic inhaled doses, necessitates a thorough understanding of its potential effects on non-respiratory tissues. This technical guide provides an in-depth overview of the early preclinical research into the effects of umeclidinium on these off-target tissues, with a focus on cardiovascular, central nervous system (CNS), and gastrointestinal systems. The information is intended for researchers, scientists, and drug development professionals.

In Vitro Receptor Binding Profile

Early characterization of umeclidinium (then known as GSK573719) involved determining its binding affinity for various receptors to predict its potential for off-target effects.

Experimental Protocol: Radioligand Binding Assays

The binding affinity of umeclidinium to a panel of receptors, ion channels, and transporters was assessed using radioligand binding assays. While specific protocols for all screened targets are not publicly detailed, the general methodology for muscarinic receptor binding assays is as follows:

-

Objective: To determine the equilibrium dissociation constant (Ki) of umeclidinium for human muscarinic acetylcholine receptor subtypes (M1-M5).

-

Method:

-

Membrane Preparation: Membranes from cells expressing recombinant human M1-M5 receptors were used.

-

Radioligand: A specific radioligand, such as [³H]-N-methylscopolamine, was used to label the muscarinic receptors.

-

Competition Assay: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of umeclidinium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of umeclidinium that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its equilibrium dissociation constant.

-

Data Presentation: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of umeclidinium for various receptors as determined in early preclinical studies[1].

| Receptor/Transporter/Ion Channel | Ki (nM) |

| Muscarinic Receptors | |

| M1 | Similar affinity to M2-M5 |

| M2 | Similar affinity to M1, M3-M5 |

| M3 | Similar affinity to M1, M2, M4, M5 |

| M4 | Similar affinity to M1-M3, M5 |

| M5 | Similar affinity to M1-M4 |

| Other Targets (Secondary Pharmacology Screen) | |

| Kappa opioid receptor | 69 |

| Sigma (non-selective) receptor | 220 |

| Ca2+ channel [L, verapamil site] | 330 |

| Na+ channel [site 2] | 170 |

| Dopamine transporter | 780 |

Cardiovascular System

The potential for cardiovascular side effects is a critical consideration for inhaled anticholinergic agents due to the presence of muscarinic receptors in the heart.

Experimental Protocol: In Vivo Cardiovascular Safety Study in Dogs

-

Objective: To assess the effects of inhaled umeclidinium on cardiovascular function in conscious dogs.

-

Animal Model: Beagle dogs.

-

Methodology: While a detailed, step-by-step public protocol is unavailable, regulatory submissions describe a study involving conscious, telemetry-instrumented dogs. This methodology typically involves:

-

Surgical Implantation: Dogs are surgically implanted with telemetry transmitters capable of continuously monitoring electrocardiogram (ECG), heart rate, and blood pressure.

-

Acclimatization: A recovery and acclimatization period follows surgery.

-

Drug Administration: Umeclidinium was administered via inhalation.

-

Data Collection: Cardiovascular parameters were monitored continuously before and after drug administration.

-

Data Analysis: Changes in heart rate, RR interval, and the occurrence of arrhythmias were evaluated.

-

Data Presentation: Cardiovascular Effects in Dogs

The following table summarizes the cardiovascular effects observed in dogs following a single inhaled dose of umeclidinium[1][2].

| Parameter | Dose (mcg/kg, inhaled) | Observation |

| Heart Rate | 10 | Increased by up to 49 bpm from a pre-dose average of 65 bpm; recovered within 30 minutes post-infusion. |

| RR Interval | 10 | Decreased, consistent with the increase in heart rate; returned to pre-dose values by 30 minutes post-dose. |

| Atrioventricular (AV) Block | 10 | Second-degree AV block was observed in 3 out of 4 animals. |

Central Nervous System (CNS)

Given the potential for systemic absorption, evaluating the CNS effects of umeclidinium was a key component of its early safety assessment.

Experimental Protocol: CNS Safety Study in Rats

-

Objective: To assess the potential effects of inhaled umeclidinium on the central nervous system in rats.

-

Animal Model: Rats (strain not specified in available documents).

-

Methodology: The studies involved a functional observational battery (FOB), a series of non-invasive observational tests to detect gross functional deficits. A comprehensive, specific protocol for the umeclidinium study is not publicly available, but a general FOB in rats includes the assessment of:

-

Home Cage Observations: Posture, activity level, and any abnormal behaviors.

-

Handling Observations: Ease of removal from the cage, muscle tone, and reaction to handling.

-

Open Field Observations: Gait, arousal level, and any unusual motor patterns.

-

Sensory and Motor Reflexes: Pupillary response, startle response, and righting reflex.

-

Physiological Measurements: Body temperature.

-

Data Presentation: CNS Effects in Rats

The following table summarizes the CNS effects observed in rats following single inhaled doses of umeclidinium[1][2].

| Parameter | Dose (mcg/kg, inhaled) | Observation |

| Pupillary Diameter | 322 and 1994 | Moderately dilated pupil (an expected pharmacological effect of an antimuscarinic). |

| Other CNS Observations | 322 and 1994 | No other changes in CNS function were observed. |

Gastrointestinal System

Muscarinic receptors play a significant role in regulating gastrointestinal motility and secretion. While a primary area of interest, specific preclinical data on the effects of umeclidinium on the gastrointestinal system from early research is not extensively detailed in the publicly available literature. The observed effects are generally inferred from the known pharmacology of muscarinic antagonists, which can include decreased motility and secretions.

Signaling Pathways and Experimental Workflows

Diagrams

Caption: Umeclidinium's mechanism of action at the M3 muscarinic receptor.

Caption: Workflow for the in vivo cardiovascular safety assessment in dogs.

References

Umeclidinium Bromide: A Technical Guide to its Antagonistic Action on Muscarinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) that exhibits high affinity for all five muscarinic acetylcholine receptor subtypes (M1-M5). Its therapeutic efficacy, particularly in the treatment of chronic obstructive pulmonary disease (COPD), stems from its potent and sustained antagonism of M3 receptors in airway smooth muscle, leading to bronchodilation. This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

The parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone through the release of acetylcholine (ACh), which binds to muscarinic receptors.[1][2] In individuals with COPD, increased vagal tone contributes to bronchoconstriction and airflow limitation.[3] this compound is a quinuclidine derivative designed as an inhaled LAMA to counteract this effect.[4][5] By competitively inhibiting the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype on airway smooth muscle, umeclidinium leads to bronchodilation and symptomatic relief. This document serves as a comprehensive resource for understanding the molecular pharmacology of this compound.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. It displays high affinity across all five human muscarinic receptor subtypes (M1-M5). The therapeutic effect in COPD is primarily attributed to the blockade of M3 receptors on airway smooth muscle cells.

Receptor Binding and Kinetics

The affinity and dissociation kinetics of this compound for muscarinic receptors are critical to its long-acting profile. It exhibits nanomolar to sub-nanomolar affinity for all receptor subtypes. Notably, the dissociation of umeclidinium from the M3 receptor is significantly slower than from the M2 receptor, contributing to its prolonged duration of action.

Downstream Signaling Pathways

Muscarinic M3 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq pathway. Upon acetylcholine binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction. This compound blocks this entire cascade by preventing the initial binding of acetylcholine to the M3 receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with muscarinic receptors.

Table 1: this compound Binding Affinity (Ki) for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| M1 | 0.16 |

| M2 | 0.15 |

| M3 | 0.06 |

| M4 | 0.05 |

| M5 | 0.13 |

Data sourced from in vitro studies using recombinant human muscarinic receptors.

Table 2: this compound Dissociation Half-Life (t½) from M2 and M3 Receptors

| Receptor Subtype | Dissociation Half-Life (t½) in minutes |

| M2 | 9 |

| M3 | 82 |

This differential dissociation rate contributes to the functional selectivity and long duration of action of umeclidinium at the M3 receptor.

Experimental Protocols

The characterization of this compound's antagonist properties involves a suite of in vitro and in vivo experiments. The methodologies for key assays are detailed below.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of umeclidinium for the different muscarinic receptor subtypes.

-

Objective: To quantify the affinity of this compound for M1-M5 muscarinic receptors.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

This compound of varying concentrations.

-

Assay buffer (e.g., PBS pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 154 mM NaCl).

-

Non-specific binding control (e.g., a high concentration of atropine, such as 1-10 µM).

-

Glass fiber filter mats.

-

Scintillation cocktail.

-

Microplate scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Thawed cell membrane aliquots are resuspended in ice-cold assay buffer to a predetermined optimal protein concentration.

-

Competition Binding: In a 96-well filter plate, the following are added in triplicate:

-

Total Binding: Cell membranes, radioligand ([3H]-NMS at a concentration near its Kd), and assay buffer.

-

Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of atropine.

-

Competition: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated at room temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Harvesting: The incubation is terminated by rapid filtration through the glass fiber filter mat using a vacuum manifold. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: After drying the filter mat, a scintillation cocktail is added to each well, and the radioactivity is measured using a microplate scintillation counter.

-

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assays

This functional assay measures the ability of umeclidinium to inhibit agonist-induced increases in intracellular calcium, a key step in smooth muscle contraction.

-

Objective: To determine the functional antagonist potency of this compound at Gq-coupled muscarinic receptors (e.g., M1, M3, M5).

-

Materials:

-

CHO or HEK293 cells expressing the human M3 muscarinic receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

A muscarinic agonist (e.g., acetylcholine, carbachol).

-

This compound of varying concentrations.

-

Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

A fluorescence plate reader (e.g., FlexStation).

-

-

Procedure:

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

-

Antagonist Pre-incubation: The dye solution is removed, and cells are washed with assay buffer. Varying concentrations of this compound are then added to the wells and incubated for a set period (e.g., 15-30 minutes) to allow for receptor binding.

-

Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. An EC80 concentration of the muscarinic agonist is added to the wells, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

-

-

Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the agonist-induced fluorescence signal. The concentration of umeclidinium that produces 50% of the maximal inhibition (IC50) is calculated. This can be used to determine the antagonist's potency (pA2 value) through Schild analysis.

In Vivo Bronchoconstriction Models

Animal models are used to assess the efficacy and duration of action of umeclidinium in a physiological setting.

-

Objective: To evaluate the ability of this compound to inhibit agonist-induced bronchoconstriction in vivo.

-

Animal Models: Commonly used models include guinea pigs and mice.

-

Materials:

-

This compound for administration (e.g., intranasal or intratracheal).

-

A bronchoconstricting agent (e.g., acetylcholine, methacholine).

-

Whole-body plethysmography equipment to measure airway resistance.

-

-

Procedure:

-

Drug Administration: Animals are administered this compound or vehicle at various doses.

-

Bronchoconstrictor Challenge: At a specified time point after drug administration, the animals are exposed to an aerosolized bronchoconstricting agent.

-

Measurement of Airway Resistance: Changes in airway resistance are measured using whole-body plethysmography.

-

-

Data Analysis: The ability of this compound to inhibit the increase in airway resistance induced by the bronchoconstricting agent is quantified. The dose-response relationship and the duration of the protective effect are determined.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a generalized experimental workflow for characterizing this compound.

Caption: M3 Muscarinic Receptor Signaling Pathway and Umeclidinium Antagonism.

References

Methodological & Application

Application Notes and Protocols for Umeclidinium Bromide in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) with high affinity for all five muscarinic receptor subtypes (M1-M5).[1] It functions as a competitive inhibitor of acetylcholine, primarily at M3 receptors located on airway smooth muscle cells, leading to bronchodilation.[2][3] These application notes provide detailed protocols for the preparation and use of this compound in various cell-based assays relevant to its mechanism of action and potential therapeutic applications.

Chemical Properties and Solubility

This compound is supplied as a crystalline solid. For cell culture applications, it is crucial to prepare a stock solution in an appropriate solvent.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (196.66 mM) | Fresh, moisture-free DMSO is recommended to ensure maximum solubility.[1] |

| Ethanol | ~0.14 mg/mL | - |

| Dimethylformamide (DMF) | ~10 mg/mL | - |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL. Aqueous solutions are not recommended for storage for more than one day.[2] |

Experimental Protocols

Preparation of this compound Stock Solution

A 10 mM stock solution in DMSO is a common starting point for most in vitro studies.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Allow the this compound powder and DMSO to reach room temperature.

-

Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 508.49 g/mol ), weigh out 5.08 mg.

-

Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Calcium Mobilization Assay

This assay measures the ability of this compound to antagonize muscarinic receptor-mediated increases in intracellular calcium. Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor are a suitable model system.

Table 2: Recommended Reagent Concentrations for Calcium Mobilization Assay

| Reagent | Recommended Concentration |

| Carbachol (Agonist) | 1 µM - 10 µM (to achieve EC80) |

| This compound | 1 nM - 10 µM (for IC50 determination) |

| Fluo-4 AM | 2 µM - 5 µM |

Protocol:

-

Cell Seeding:

-

Seed CHO-M3 cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Compound Preparation and Assay:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a solution of carbachol at a concentration that elicits approximately 80% of the maximal response (EC80), typically in the low micromolar range.

-

Remove the dye loading solution and wash the cells once with assay buffer.

-

Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).

-

Add the carbachol solution to the wells and immediately begin recording the fluorescence intensity over time (typically 60-120 seconds).

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline to the peak response.

-

Plot the response against the concentration of this compound to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation. As this compound's primary role is as a receptor antagonist, it is recommended to perform this assay in the presence of a muscarinic agonist that may influence cell proliferation.

Protocol:

-

Cell Seeding: Seed cells (e.g., human airway smooth muscle cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Prepare a solution of a muscarinic agonist (e.g., acetylcholine or carbachol) at a concentration known to affect proliferation, if applicable.

-

Treat the cells with this compound alone or in combination with the agonist. Include appropriate vehicle controls (e.g., medium with DMSO at the highest concentration used).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of ~570 nm.

Chemotaxis Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on the directed migration of cells towards a chemoattractant. This is particularly relevant for studying inflammatory cell migration.

Protocol:

-

Chamber Preparation: Place a microporous membrane (e.g., 8 µm pores for many cell types) in a Boyden chamber apparatus.

-

Chemoattractant: Add a chemoattractant (e.g., a relevant chemokine or a muscarinic agonist if it induces chemotaxis in the target cells) to the lower chamber.

-

Cell Preparation: Resuspend cells (e.g., leukocytes) in serum-free medium containing various concentrations of this compound or a vehicle control.

-

Assay: Add the cell suspension to the upper chamber.

-

Incubation: Incubate the chamber at 37°C for a period sufficient to allow cell migration (typically a few hours).

-

Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: M3 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of Umeclidinium.

Caption: Experimental Workflow for a Calcium Mobilization Assay with Umeclidinium.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound and Vilanterol Trifenatate Inhalation Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Table 5, Key Characteristics of Umeclidinium Plus Vilanterol and Glycopyrronium Plus Indacaterol - this compound/Vilanterol Trifenatate (Anoro Ellipta) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Intranasal Administration of Umeclidinium Bromide in Murine Asthma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) that competitively inhibits acetylcholine at muscarinic receptors, primarily the M3 subtype, which is prevalent in the smooth muscle of the respiratory tract.[1] This inhibition leads to bronchodilation, making it an effective treatment for chronic obstructive pulmonary disease (COPD).[1][2] While not a primary treatment for asthma, its potential to modulate cholinergic activation in the airways suggests a therapeutic role, particularly in uncontrolled asthma where smooth muscle contraction is a key factor.[3][4] This document provides detailed, hypothetical protocols and application notes for investigating the efficacy of intranasally administered this compound in a murine model of allergic asthma. These protocols are synthesized from established methodologies for inducing asthma in mice and for the administration and evaluation of other muscarinic antagonists.

Mechanism of Action

This compound is an anticholinergic agent that blocks the action of acetylcholine on M3 muscarinic receptors located on airway smooth muscle cells. In asthma, parasympathetic nerve activation releases acetylcholine, which binds to these receptors, triggering a signaling cascade that leads to bronchoconstriction. By competitively inhibiting this interaction, this compound promotes bronchodilation and may also reduce mucus secretion.

Figure 1: Signaling pathway of this compound in airway smooth muscle cells.

Experimental Protocols

Murine Model of Allergic Asthma

A widely used and effective model for inducing allergic asthma in mice involves sensitization and subsequent challenge with ovalbumin (OVA).

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum) adjuvant

-

Phosphate-buffered saline (PBS), sterile

-

This compound

-

Saline, sterile

Protocol:

-

Sensitization:

-

On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

-

-

Airway Challenge:

-

From day 21 to 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily.

-

Intranasal Administration of this compound

This protocol is adapted from general methods for intranasal delivery to awake mice.

Preparation of this compound Solution:

-

Dissolve this compound in sterile saline to achieve the desired final concentrations (e.g., 0.1, 0.5, and 1.0 mg/mL). The dosage should be determined based on preliminary dose-ranging studies.

Administration Protocol:

-

Treatment Groups:

-

Group 1: Control (Saline)

-

Group 2: OVA-sensitized/challenged + Saline

-

Group 3: OVA-sensitized/challenged + this compound (low dose)

-

Group 4: OVA-sensitized/challenged + this compound (medium dose)

-

Group 5: OVA-sensitized/challenged + this compound (high dose)

-

-

Administration:

-

Beginning on day 20 (one day before the first OVA challenge) and continuing daily until day 23, administer the treatment intranasally.

-

Hold the mouse in a firm but gentle grip to immobilize its head.

-